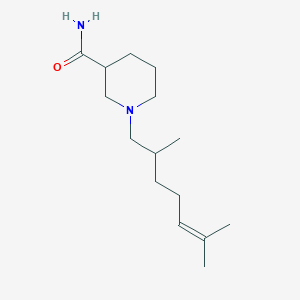
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide, also known as DMHP, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation. DMHP has gained significant attention in the scientific community due to its potential as a therapeutic agent for the treatment of various pain-related conditions.
Mecanismo De Acción
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide activates TRPV1 channels by binding to a specific site on the channel. This leads to the influx of calcium ions into the cell, which triggers a cascade of events that ultimately results in the perception of pain and inflammation. This compound has a higher affinity for TRPV1 channels compared to other known TRPV1 agonists, making it a potent activator of the channel.
Biochemical and Physiological Effects
This compound has been shown to induce a dose-dependent increase in calcium influx in cells expressing TRPV1 channels. This leads to the activation of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. This compound has also been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which further enhances its anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has several advantages as a research tool. Its high potency and selectivity for TRPV1 channels make it a valuable tool for studying the role of TRPV1 channels in pain and inflammation. However, its use in lab experiments is limited by its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide. One area of interest is the development of novel analgesics based on this compound. Another potential direction is the investigation of the role of TRPV1 channels in other physiological processes, such as thermoregulation and nociceptive signaling. Additionally, the development of more soluble derivatives of this compound could enhance its usefulness as a research tool.
Métodos De Síntesis
The synthesis of 1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide involves the reaction of 2,6-dimethyl-5-hepten-1-amine with 3-cyanopyridine-4-carboxylic acid followed by reduction with sodium borohydride. The resulting compound is then treated with piperidine to yield this compound.
Aplicaciones Científicas De Investigación
1-(2,6-dimethyl-5-hepten-1-yl)-3-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for the treatment of various pain-related conditions. Its ability to activate TRPV1 channels makes it a promising candidate for the development of novel analgesics. This compound has also been shown to have anti-inflammatory properties, which further enhances its potential as a therapeutic agent.
Propiedades
IUPAC Name |
1-(2,6-dimethylhept-5-enyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c1-12(2)6-4-7-13(3)10-17-9-5-8-14(11-17)15(16)18/h6,13-14H,4-5,7-11H2,1-3H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQCKIUZQZMDSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CN1CCCC(C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(3-bromophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B5218827.png)
![ethyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5218832.png)
![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[4-(hydroxymethyl)-1-piperidinyl]nicotinamide](/img/structure/B5218838.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzamide](/img/structure/B5218852.png)
![ethyl [3-cyclopropyl-6-(4-ethylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B5218857.png)
![2-bromo-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5218865.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5218873.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B5218874.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B5218875.png)
![4-ethyl 2-methyl 5-[(4-methoxy-3-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5218890.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5218893.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B5218896.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5218899.png)